Sodium 5-cyano-2-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;5-cyano-2-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-2-3-7(5-9)4-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XGLUSYFDOKJSSA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Analysis of Sodium 5 Cyano 2 Methylbenzene 1 Sulfinate
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy provides profound insights into the molecular structure of Sodium 5-cyano-2-methylbenzene-1-sulfinate by probing the vibrational modes of its constituent functional groups.
Assignment of Characteristic Functional Group Modes
The infrared (IR) and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.
The presence of the cyano (C≡N) group is anticipated to give rise to a sharp and distinct absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. scielo.br This stretching vibration is a reliable indicator of the nitrile functionality. In Raman spectroscopy, the C≡N stretch is also expected to be a prominent feature. researchgate.net
The sulfinate group (SO₂) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. For analogous sulfonamide compounds, these bands are typically observed around 1341 cm⁻¹ (asymmetric) and 1169 cm⁻¹ (symmetric). scielo.br It is expected that this compound will display absorptions in a similar region.
The aromatic benzene (B151609) ring will contribute to several bands in the vibrational spectra. These include C-H stretching vibrations above 3000 cm⁻¹, C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range, the exact positions of which are indicative of the substitution pattern. libretexts.org The methyl group attached to the benzene ring will exhibit characteristic C-H stretching and bending vibrations.
Table 1: Expected Characteristic Infrared and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2200-2260 |
| Sulfinate (S=O) | Asymmetric Stretching | ~1340-1360 |
| Sulfinate (S=O) | Symmetric Stretching | ~1150-1170 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | In-ring Stretching | 1400-1600 |
| Aromatic C-H | Out-of-plane Bending | 675-900 |
| Methyl C-H | Stretching | 2850-2960 |
| Methyl C-H | Bending | ~1375 and ~1450 |
Investigation of Intermolecular Interactions via Vibrational Signatures
The vibrational spectra of this compound in the solid state can reveal information about intermolecular interactions. Hydrogen bonding, π-π stacking, and dipole-dipole interactions can influence the position and shape of the vibrational bands. For instance, in crystalline sulfonamides, strong intermolecular hydrogen bonds are a primary factor in the crystal packing. nih.gov Similar interactions, potentially involving the oxygen atoms of the sulfinate group and aromatic hydrogens, could be present in the crystal lattice of this compound. These interactions would likely lead to shifts in the S=O and C-H vibrational frequencies compared to the gas phase or in a non-polar solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound in solution.
Advanced 1D and 2D NMR Techniques for Structural Confirmation
¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The aromatic protons are anticipated to appear in the downfield region, typically between 7.0 and 8.0 ppm. libretexts.org The specific splitting pattern of these protons will be indicative of their relative positions on the benzene ring. The methyl group protons would likely appear as a singlet in the upfield region, around 2.3-2.5 ppm. scielo.br
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the cyano group is expected in the 115-125 ppm range. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the sulfinate group being significantly influenced. libretexts.org The methyl carbon is expected at a higher field, typically around 20-25 ppm. scielo.br
2D NMR Techniques: To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments would be employed.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups. fiveable.me This would confirm the presence of the methyl group (CH₃) and the aromatic CH groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the aromatic ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the functional groups to the aromatic ring. For example, correlations between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and the carbon of the cyano group would be expected.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Protons | ~2.3-2.5 (s, 3H) | ~20-25 |
| Aromatic | Protons | ~7.0-8.0 (m, 3H) | ~120-150 |
| C-CN | Carbon | - | ~115-125 |
| C-SO₂Na | Carbon | - | ~140-150 |
| Aromatic CH | Carbons | - | ~125-135 |
| C-CH₃ | Carbon | - | ~135-145 |
Note: s = singlet, m = multiplet. The predicted shifts are approximate and can vary based on the solvent used.
Solvent Effects and Conformational Analysis
The chemical shifts in NMR spectra can be influenced by the solvent used for the analysis. biointerfaceresearch.com A change in solvent polarity can lead to shifts in the resonance frequencies of the protons and carbons, particularly those near the polar sulfinate and cyano groups. Studying these solvent-induced shifts can provide insights into the solute-solvent interactions.
Furthermore, temperature-dependent NMR studies could be employed to investigate the conformational dynamics of the molecule. nih.gov While the aromatic ring is rigid, rotation around the C-S bond of the sulfinate group might be possible. Analyzing changes in the NMR spectra at different temperatures could reveal information about the rotational barriers and the preferred conformations of the sulfinate group relative to the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light is expected to promote electrons from lower energy molecular orbitals to higher energy ones.
The primary chromophore in this molecule is the substituted benzene ring. Aromatic compounds typically exhibit strong absorptions in the UV region due to π → π* transitions. libretexts.org Benzene itself has characteristic absorptions around 184, 204, and 256 nm. The substitution on the benzene ring in this compound, with both an electron-withdrawing cyano group and a sulfinate group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Substituted Benzene Ring | ~200-300 nm |
| n → π | Sulfinate Group | Potentially in the near-UV region |
Analysis of Chromophoric Contributions from Cyano and Aromatic Moieties
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily governed by the π-electron system of the benzene ring, which acts as the principal chromophore. The spectrum of benzene itself exhibits intense primary absorption bands around 180-200 nm and a weaker, fine-structured secondary band near 260 nm, both arising from π→π* electronic transitions. up.ac.zaspcmc.ac.in Substitution on the benzene ring significantly modifies these absorption characteristics.
The presence of both an electron-donating group (EDG), the 2-methyl group, and a strong electron-withdrawing group (EWG), the 5-cyano group, leads to a pronounced perturbation of the aromatic π-system.
Electron-Withdrawing Cyano Group: The cyano group exerts a powerful electron-withdrawing effect through both induction and resonance (a negative mesomeric effect). rsc.org This effect lowers the energy of the π* molecular orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. up.ac.zaspcmc.ac.in
Electron-Donating Methyl Group: The methyl group is a weak electron-donating group via hyperconjugation, which slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This also contributes to a bathochromic shift.
Intramolecular Charge Transfer (ICT): The combination of a strong EWG and an EDG on the same aromatic ring can give rise to a new, often intense, absorption band corresponding to an intramolecular charge transfer (ICT) transition. mdpi.com In this state, electron density is shifted from the more electron-rich part of the molecule (the methyl-substituted ring) to the electron-deficient part (the cyano group). This ICT character significantly enhances the molar absorptivity and pushes the absorption maximum to a longer wavelength compared to monosubstituted derivatives. spcmc.ac.inmdpi.com
The relative positions of the substituents are crucial. In the case of 5-cyano-2-methylbenzene-1-sulfinate, the para-relationship between the methyl and cyano groups maximizes the push-pull electronic effect across the aromatic ring, leading to a more significant bathochromic shift than would be observed in an ortho or meta arrangement. up.ac.za
Solvatochromic Behavior and Electronic Structure
Solvatochromism describes the change in a substance's absorption or emission spectrum when measured in solvents of varying polarity. wikipedia.org This phenomenon provides valuable information about the difference in polarity between the molecule's electronic ground state and its excited state. For this compound, which possesses a significant ground-state dipole moment due to its functional groups, pronounced solvatochromic effects are expected.
The electronic transition, particularly the ICT band, involves a significant redistribution of electron density, leading to an excited state that is considerably more polar than the ground state. The behavior in different solvents can be summarized as follows:
Polar Protic and Aprotic Solvents: In polar solvents (e.g., water, ethanol, DMSO), the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the sulfinate and cyano groups. wikipedia.orgbau.edu.lb This differential stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. This is classified as positive solvatochromism. wikipedia.org
Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), there is minimal stabilization of either the ground or excited state. Consequently, the absorption maximum appears at a shorter wavelength compared to its position in polar solvents.
The relationship between the absorption maximum (νmax) and solvent polarity can be analyzed using models like the Lippert-Mataga equation, which correlates the spectral shift to the solvent's dielectric constant and refractive index. christuniversity.in Such analyses allow for the quantitative estimation of the change in dipole moment upon electronic excitation. For similar sulfa drugs and other donor-acceptor aromatic systems, significant increases in dipole moment upon excitation have been observed, confirming the charge-transfer nature of the transition. christuniversity.in
| Solvent Type | Relative Polarity | Primary Solute-Solvent Interaction | Effect on Energy States | Expected Spectral Shift (λmax) | Type of Solvatochromism |
|---|---|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low | Dispersion forces | Minimal stabilization of ground or excited state | Shorter Wavelength (Blue-shifted) | Reference |
| Polar Aprotic (e.g., Acetone) | Medium | Dipole-dipole interactions | Greater stabilization of the more polar excited state | Longer Wavelength (Red-shifted) | Positive |
| Polar Protic (e.g., Ethanol) | High | Dipole-dipole and Hydrogen Bonding | Strongest stabilization of the excited state | Longest Wavelength (Red-shifted) | Positive |
Theoretical and Computational Investigations
Computational chemistry offers powerful tools to complement experimental data, providing a molecular-level understanding of the structure, electronics, and reactivity of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust method for predicting the equilibrium geometry and electronic properties of molecules. Using functionals like B3LYP or ωB97XD with an appropriate basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule can be obtained. nih.gov
Geometry Optimization: DFT calculations would predict the key structural parameters, such as bond lengths and angles. For the 5-cyano-2-methylbenzene-1-sulfinate anion, calculations would likely show a planar or near-planar benzene ring. The C-C bond lengths within the ring would deviate slightly from the 1.39 Å of pure benzene, reflecting the electronic push-pull effects of the substituents.
Electronic Structure Analysis: A primary output of DFT is the distribution of molecular orbitals.
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group. ijceronline.com
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO would likely be concentrated on the electron-deficient portions of the molecule, particularly the cyano group and the sulfinate moiety. rsc.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. The push-pull nature of the substituents is expected to result in a relatively small HOMO-LUMO gap, consistent with absorption in the UV-Vis region. ijceronline.com
Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum, predicting the wavelengths and oscillator strengths of electronic transitions. acs.orgacs.org These calculations can confirm that the longest-wavelength absorption band is dominated by the HOMO→LUMO transition and possesses significant ICT character.
Ab Initio and Semi-Empirical Methods for Reactivity Prediction
While DFT is highly accurate, ab initio and semi-empirical methods serve important roles, particularly in conformational analysis and preliminary reactivity screening.
Ab Initio Methods: These methods, based on first principles without empirical parameterization, can provide highly accurate results, though at a greater computational cost. researchgate.net They are valuable for benchmarking DFT results and for detailed conformational analyses, such as determining the rotational barrier of the sulfinate group relative to the plane of the benzene ring. rsc.org
Semi-Empirical Methods: Methods such as AM1, PM3, and PM7 offer a balance of speed and reasonable accuracy, making them suitable for studying larger systems or for initial high-throughput screening. numberanalytics.comnumberanalytics.com These methods can be used to predict reactivity indices, such as atomic charges and frontier orbital densities, to identify the most likely sites for electrophilic or nucleophilic attack. For instance, calculations of the molecular electrostatic potential would highlight the electron-rich aromatic ring as susceptible to electrophilic attack, while the positive charge density on the sulfur atom would indicate a site for potential nucleophilic interaction. acs.org
| Method | Principle | Typical Application | Advantage | Limitation |
|---|---|---|---|---|
| Ab Initio (e.g., MP2, CCSD(T)) | Quantum mechanics first principles | High-accuracy energy calculations, benchmarking | High accuracy, no empirical data needed | Computationally very expensive |
| DFT (e.g., B3LYP) | Electron density functional | Geometry optimization, electronic structure, spectra | Good balance of accuracy and cost | Functional-dependent results |
| Semi-Empirical (e.g., PM7, AM1) | Simplified quantum mechanics with empirical parameters | Large molecules, reaction pathway screening | Very fast computation | Less accurate, limited to parameterized elements |
Molecular Dynamics Simulations of Solvation and Conformational Landscapes
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in a solvent.
Solvation Structure: An MD simulation of this compound in a box of explicit water molecules would reveal the detailed structure of its hydration shell. researchgate.net Analysis of radial distribution functions (RDFs) would show a well-ordered shell of water molecules around the polar sulfinate group, with the oxygen atoms of water oriented towards the sodium counter-ion and the hydrogen atoms forming hydrogen bonds with the sulfinate oxygens. nih.gov Water molecules would also show weaker ordering around the cyano group.
Conformational Landscapes: While the benzene ring itself is rigid, the sulfinate group has rotational freedom around the C-S bond. MD simulations can explore this conformational landscape, revealing the preferred orientation of the sulfinate group relative to the ring and the energy barriers for rotation. nih.gov This is crucial as the conformation can influence the molecule's packing in the solid state and its interactions with biological targets. Such simulations can map the accessible conformational space at a given temperature, providing a more complete picture than static geometry optimizations. nih.gov
Insufficient Research Data Precludes Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the specific mechanistic and reactivity data for the chemical compound this compound. While the broader class of sodium sulfinates is well-documented in organic chemistry, detailed studies focusing explicitly on the reactivity and mechanistic pathways of this particular substituted benzene sulfinate are not sufficiently available to construct a thorough and scientifically rigorous article as outlined.
General principles of organic chemistry suggest that this compound would likely participate in reactions characteristic of sulfinate anions. These would theoretically include involvement in radical-mediated transformations through the generation of sulfonyl radicals, nucleophilic activity of the sulfinate anion in reactions such as S-alkylation and S-acylation, and potential for electrophilic activation. However, without specific research findings, any discussion of these aspects would be purely speculative and not grounded in empirical evidence for this specific compound.
The available literature provides extensive information on the reactivity of other sodium sulfinates, which serve as valuable precursors for a variety of sulfur-containing compounds. These studies detail the generation of sulfonyl radicals for use in addition and cyclization reactions, as well as the nucleophilic character of the sulfinate group in substitution reactions. Unfortunately, the influence of the specific substituents on the benzene ring of this compound—the cyano and methyl groups—on its reactivity profile has not been specifically investigated or reported in accessible scholarly sources.
Due to the absence of detailed research findings, data tables, and specific mechanistic investigations directly pertaining to this compound, it is not possible to provide an in-depth analysis of its participation in radical-mediated transformations, its nucleophilic reactivity, or its electrophilic activation and subsequent transformations as requested.
Reactivity and Mechanistic Investigations Involving Sodium 5 Cyano 2 Methylbenzene 1 Sulfinate
Detailed Mechanistic Pathways
Sodium 5-cyano-2-methylbenzene-1-sulfinate, like other sodium arylsulfinates, is a versatile chemical intermediate capable of participating in a variety of reaction mechanisms. The specific pathway is often dictated by the reaction conditions and the nature of the other reactants involved. Arylsulfinates can function as sources of sulfonyl radicals, act as nucleophiles, or be converted into electrophilic species. rsc.orgnih.gov
Radical Pathways: A significant aspect of sodium arylsulfinate reactivity involves the formation of sulfonyl radicals (RSO₂•). These radicals are key intermediates in numerous synthetic transformations, including C-S, N-S, and S-S bond formations. rsc.orgnih.gov The generation of the aryl sulfonyl radical from the sulfinate salt can be initiated by various means, such as thermal decomposition, photoredox catalysis, or interaction with transition metals. Control experiments in studies on related sodium arylsulfinates have demonstrated that the presence of radical scavengers, like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can inhibit product formation, providing strong evidence for the involvement of a free-radical process. nih.gov Once formed, the 5-cyano-2-methylphenylsulfonyl radical can engage in addition reactions to double or triple bonds or participate in coupling reactions.
Pummerer-Type Rearrangements: The Pummerer reaction classically involves the conversion of a sulfoxide (B87167) with at least one α-hydrogen into an α-functionalized sulfide (B99878) through an internal redox process. researchgate.net While this compound is a sulfinate, not a sulfoxide, it can be a precursor to species that undergo Pummerer-like transformations. If the sulfinate is oxidized to its corresponding methyl sulfoxide, a subsequent Pummerer rearrangement could occur. A related transformation, termed the sulfinate-sulfone Pummerer rearrangement, has been described where reactions of certain sulfoxides with sulfinyl chlorides generate sulfonyl thioethers. uni-saarland.detandfonline.com This pathway involves the formation of sulfonium (B1226848) salt intermediates. chemrxiv.orgrsc.org For a derivative of this compound, this would involve the generation of a sulfonium intermediate, which then rearranges to form a new C-S bond, showcasing the diverse reactivity stemming from the sulfinate functional group.
SRN2-Type Reactions: Information specifically detailing SRN2 (Substitution, Radical-Nucleophilic, Bimolecular) type reactions involving this compound or other aryl sulfinates is not extensively documented in the reviewed literature. Radical-nucleophilic aromatic substitution (SRN1) is a more commonly described pathway for certain aromatic systems. researchgate.net An SRN1 mechanism involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. While aryl sulfinates can generate radicals, their participation in a bimolecular radical substitution pathway (SRN2) is less characterized.
Influence of Cyano and Methyl Substituents on Reaction Kinetics and Thermodynamics
The reactivity of the aromatic ring and the sulfinate group in this compound is significantly modulated by the electronic properties of the attached cyano (-CN) and methyl (-CH₃) groups. These substituents exert both inductive and resonance (conjugative) effects, which alter the electron density distribution in the molecule, thereby influencing the rates (kinetics) and equilibria (thermodynamics) of its reactions. libretexts.org
Methyl Substituent (-CH₃): The methyl group, located at the ortho position relative to the sulfinate, is generally considered an electron-donating group (EDG). It exerts a weak positive inductive effect (+I) and a positive hyperconjugative effect. By donating electron density to the benzene (B151609) ring, the methyl group increases the nucleophilicity of the aromatic system, thereby activating it towards electrophilic aromatic substitution. libretexts.org This activation typically leads to an increase in the rate of reactions involving electrophilic attack on the ring. nsf.gov Kinetically, the presence of the methyl group would be expected to accelerate reactions where a positive charge develops on the aromatic ring in the transition state.
Cyano Substituent (-CN): The cyano group, at the para position to the sulfinate, is a potent electron-withdrawing group (EWG). It exhibits a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen atom and a powerful negative resonance effect (-R) where the π-electrons of the ring can be delocalized onto the cyano group. nsf.gov This combined effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic substitution but activating it for nucleophilic aromatic substitution. Kinetically, the cyano group is expected to decrease the rate of reactions that proceed via electrophilic attack. nsf.gov For reactions involving the sulfinate group itself, such as its conversion to a sulfonyl radical, the electron-withdrawing nature of the cyano group can influence the stability of the resulting radical and the transition states leading to it.
Combined Influence and Thermodynamic Considerations: The simultaneous presence of an ortho-EDG (-CH₃) and a para-EWG (-CN) creates a "push-pull" electronic environment. This electronic imbalance affects both the kinetics and thermodynamics of reactions.
The following table provides a qualitative summary of the expected influence of the substituents on key reaction parameters compared to an unsubstituted sodium benzenesulfinate.
| Parameter | Influence of Methyl Group (-CH₃) | Influence of Cyano Group (-CN) | Combined Effect on this compound |
|---|---|---|---|
| Rate of Electrophilic Aromatic Substitution | Increase (Activating) | Decrease (Deactivating) | Overall decreased rate compared to toluene, but potentially increased compared to benzonitrile (B105546). |
| Nucleophilicity of Sulfinate Anion | Slight Increase | Significant Decrease | Decreased nucleophilicity compared to sodium benzenesulfinate. |
| Stability of Arenium Ion Intermediate (Electrophilic Attack) | Stabilizing | Destabilizing | Net effect depends on the position of attack; overall less stable than the intermediate from toluene. |
| Stability of Sulfonyl Radical | Slightly Destabilizing (relative to H) | Stabilizing (via resonance) | The cyano group is expected to have a dominant stabilizing effect on the radical intermediate. |
Lack of Specific Research Data for this compound in Advanced Organic Synthesis
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the applications of This compound in the advanced organic synthesis reactions outlined in the requested article structure. While the proposed synthetic pathways, such as the formation of carbon-sulfur and nitrogen-sulfur bonds, are well-established for the broader class of sodium arylsulfinates, specific studies, detailed research findings, and data tables for "this compound" in these contexts could not be located.
The requested article framework included:
Formation of Carbon-Sulfur Bonds:
Synthesis of various sulfones (aryl alkyl, vinyl, β-keto).
Derivatization to sulfides and thioethers.
Remote C-H sulfonylation strategies.
Construction of Nitrogen-Sulfur Bonds:
Sulfonamide synthesis via oxidative amination.
Metal-catalyzed sulfonamide formation.
Extensive searches for scholarly articles, patents, and chemical databases did not yield specific examples or detailed procedures where "this compound" was used as a reagent for these transformations. The existing literature predominantly focuses on more common sulfinate salts, such as sodium p-toluenesulfinate or sodium benzenesulfinate, to exemplify these reactions.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation. Providing generalized information on sodium arylsulfinates would not meet the specific requirements of the request.
Applications of Sodium 5 Cyano 2 Methylbenzene 1 Sulfinate in Advanced Organic Synthesis
Construction of Nitrogen-Sulfur Bonds: Sulfonamide Synthesis
Metal-Free Approaches for N-Sulfonylation
The synthesis of sulfonamides, a critical functional group in pharmaceuticals, is frequently accomplished through the N-sulfonylation of amines. rsc.org While traditionally reliant on metal catalysts, several metal-free approaches utilizing sodium aryl sulfinates have been developed, offering milder and more environmentally benign alternatives. These methods are applicable to Sodium 5-cyano-2-methylbenzene-1-sulfinate for the synthesis of the corresponding N-substituted sulfonamides.
One prominent metal-free strategy involves the use of molecular iodine (I₂) as a catalyst or mediator. researchgate.netnih.gov In these protocols, the sodium sulfinate reacts with an amine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), to form the desired sulfonamide. researchgate.net The reaction proceeds under mild conditions and is compatible with a wide range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants. rsc.org
Hypervalent iodine reagents represent another powerful tool for metal-free N-sulfonylation. researchgate.net Reagents like iodobenzene (B50100) diacetate (PIDA) can activate the sulfinate salt, facilitating its coupling with amines and anilines to cleanly afford sulfonamides. researchgate.netnih.gov These reactions benefit from the umpolung (reactivity reversal) properties of hypervalent iodine compounds, which enable the sulfinate to act as an electrophilic sulfonylating agent. researchgate.net
The table below summarizes representative conditions for these metal-free N-sulfonylation reactions.
| Reagent/System | Oxidant | Solvent(s) | Temperature | Substrate Scope | Ref. |
| Molecular Iodine (I₂) | TBHP | Aqueous Phase | 80 °C | Tertiary Amines (via C-N cleavage) | researchgate.net |
| Molecular Iodine (I₂) | TBHP | 2-MeTHF | Not specified | Primary/Secondary Amines | rsc.org |
| Hypervalent Iodine | None | Not specified | Room Temp. | Primary/Secondary Amines, Anilines | researchgate.net |
| Electrochemical | None (Anodic Oxidation) | CH₃CN/H₂O | Room Temp. | N-Arylamides, 8-Aminoquinolines | researchgate.net |
Formation of Sulfur-Sulfur Bonds: Thiosulfonate Synthesis
Thiosulfonates (R-SO₂S-R') are significant organosulfur compounds known for their biological activities and applications as synthetic intermediates. acs.orgresearchgate.net this compound can be effectively utilized to construct the S-S bond central to these molecules through several established methods. rsc.org
A particularly efficient approach is the disproportionate coupling of sodium sulfinates mediated by boron trifluoride diethyl etherate (BF₃·OEt₂). acs.orgresearchgate.net This reaction avoids the need for external oxidants or reductants, proceeding through a proposed mechanism involving the formation and recombination of sulfinyl and sulfonyl radicals. acs.org The protocol is suitable for generating both symmetrical and unsymmetrical thiosulfonates, the latter being formed by the cross-coupling of two different sulfinate salts. acs.org
Other notable methods include:
Coupling with Thiols: In the presence of catalysts like copper(I) iodide (CuI) or iron(III) chloride (FeCl₃) under aerobic conditions, aryl sulfinates couple with thiols to yield thiosulfonates. rsc.org
Reaction with Disulfides: Aryl sulfinates can react with disulfides, often catalyzed by copper complexes, to form thiosulfonates. rsc.org
Hydroiodic Acid (HI) Mediated Synthesis: A controllable and rapid synthesis of thiosulfonates from sodium sulfinates can be achieved using HI in water, providing an environmentally benign pathway. researchgate.netresearchgate.net
It has been observed that for some methods, sodium arylsulfinates bearing electron-donating groups tend to provide better yields for symmetrical thiosulfonates compared to those with electron-withdrawing groups. rsc.org Therefore, the application of these methods to this compound, which contains an electron-withdrawing cyano group, may require optimization of reaction conditions.
The following table compares various synthetic routes to thiosulfonates from sodium sulfinates.
| Method | Key Reagents | Conditions | Advantages | Ref. |
| Disproportionate Coupling | BF₃·OEt₂ | Dichloromethane, 20-60 °C | Metal-free, no external oxidant/reductant | acs.org |
| Coupling with Thiols | CuI or FeCl₃, O₂ (air) | Aerobic | Utilizes readily available thiols | rsc.org |
| Reaction with Disulfides | Copper Catalyst | Not specified | Forms S-S bond from disulfide precursor | rsc.org |
| HI-Mediated Reaction | Hydroiodic Acid (HI) | Water, 50 °C | Green solvent, rapid reaction | researchgate.net |
Role as a Building Block in Complex Molecular Architectures
The sulfinate moiety is a versatile functional handle for constructing elaborate molecules, finding use in multicomponent reactions and as an anchor point in solid-phase synthesis.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netslideshare.net Sodium sulfinates have been identified as valuable partners in such transformations, often acting as a source of sulfonyl radicals for subsequent coupling events. rsc.orgrsc.org For instance, nickel-catalyzed three-component tandem radical cyclization reactions have been developed where an aryl halide, a 1,3-enyne, and an arylboronic acid can be coupled, with the potential to incorporate a sulfonyl group derived from a sulfinate. researchgate.net While specific examples detailing the use of this compound in classic named MCRs like the Ugi or Passerini reactions are not prevalent, its ability to generate sulfonyl radicals makes it a suitable candidate for designing novel multicomponent processes where a sulfonyl group is incorporated into the final structure. baranlab.orgorganic-chemistry.orgnih.gov
Solid-phase synthesis is a cornerstone of combinatorial chemistry and library generation. A key element of this technique is the linker, which tethers the growing molecule to a solid support. Traceless linkers are particularly advantageous as they are cleaved without leaving behind any residual functionality on the final product. imtm.cz
The sulfone linker strategy is a well-established traceless method that begins with a polymer-supported sulfinate salt. nih.govacs.org In this approach, a resin-bound version of an aryl sulfinate is first S-alkylated to form a stable sulfone linker. nih.govtandfonline.com A series of synthetic transformations can then be performed on the molecule attached to this linker. The final cleavage step is typically achieved through a base-mediated elimination of the sulfone, which liberates the desired product from the resin, leaving only a C-H bond where the linker was attached. nih.govtandfonline.com This strategy has been successfully used to synthesize diverse molecular libraries, including substituted cyclopentenones and 1,2,3-triazoles. nih.govacs.orgtandfonline.com A polymer-supported form of 5-cyano-2-methylbenzene-1-sulfinate could be employed in this methodology, with the electron-withdrawing nature of the cyano group potentially influencing the rate and efficiency of the final cleavage step.
Catalytic Roles and Catalyst Design in Sulfinate-Mediated Reactions
Sodium sulfinates, including this compound, are predominantly used as stoichiometric reagents or precursors to reactive intermediates rather than as catalysts themselves. rsc.orgresearchgate.net Their primary role is to serve as a source of nucleophilic sulfinate anions or, upon oxidation, electrophilic sulfonyl radicals. rsc.org
However, the design of catalysts for reactions involving sulfinates is a vibrant area of research. A prominent example is the development of dual catalytic systems for cross-coupling reactions. Photoredox/nickel dual catalysis has emerged as a powerful method for forming C-S bonds by coupling sodium sulfinates with aryl, heteroaryl, and vinyl halides. nih.gov In this system, a photocatalyst (often an iridium or ruthenium complex, though organoboron catalysts are also used) absorbs visible light and engages in an electron transfer process with the sulfinate to generate a sulfonyl radical. nih.govmdpi.com This radical then enters the catalytic cycle of a nickel complex, which facilitates the cross-coupling with the halide partner to form a sulfone. nih.gov These reactions proceed at room temperature and exhibit excellent functional group tolerance, accommodating sensitive groups on both the sulfinate and the halide. nih.gov
Synthesis of Intermediates for Downstream Chemical Transformations
One of the most significant applications of this compound is its use in preparing versatile chemical intermediates that can be further elaborated into more complex target molecules. researchgate.net The sulfonyl group, once installed, can direct subsequent reactions or be a stable component of the final structure.
A key class of intermediates synthesized from sodium sulfinates are vinyl sulfones . d-nb.infoorganic-chemistry.orgresearchgate.netresearchgate.net These compounds are highly valuable in organic synthesis, acting as potent Michael acceptors and dienophiles in cycloaddition reactions. researchgate.net They can be synthesized through various methods, including the reaction of sodium sulfinates with alkenes or alkynes under catalytic conditions (e.g., using copper or manganese salts) or via electrochemical methods. organic-chemistry.org The resulting vinyl sulfone derived from this compound would be a useful building block, containing a reactive alkene tethered to the cyano- and methyl-substituted aryl sulfonyl group.
Beyond vinyl sulfones, this sulfinate is a precursor to a range of other important intermediates, as summarized in the table below.
| Intermediate Type | Synthetic Method | Key Reagents/Catalysts | Significance | Ref. |
| Diaryl/Alkenyl Sulfones | Photoredox/Nickel Dual Catalysis | Aryl/Vinyl Halide, Photocatalyst, Ni Catalyst | Stable building blocks in medicinal and materials chemistry | nih.gov |
| Thiosulfonates | Disproportionate Coupling | BF₃·OEt₂ | Biologically active compounds, sulfenylating agents | acs.org |
| Sulfonamides | Metal-Free N-Sulfonylation | Amine, I₂ or Hypervalent Iodine Reagent | Core structures in numerous pharmaceuticals | researchgate.netresearchgate.net |
| Sulfinate Esters | Substitution of Alcohols | Alcohol, BF₃·OEt₂ | Potential pharmacophores | rsc.org |
Derivatization and Functionalization of the Benzene 1 Sulfinate Core
Modifications at the Cyano Group
The cyano group (–C≡N) is a highly versatile functional group that can participate in a wide array of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring. Key modifications include hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems.
The conversion of the nitrile moiety into a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. The resulting intermediate undergoes further reaction and tautomerization to form an amide, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). libretexts.org This process yields a carboxylate salt and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
A critical consideration in the hydrolysis of Sodium 5-cyano-2-methylbenzene-1-sulfinate is the stability of the sulfinate group. Sulfinic acids are susceptible to disproportionation under strongly acidic conditions and can be oxidized or reduced. Therefore, careful optimization of reaction conditions is necessary to selectively hydrolyze the nitrile without affecting the sulfinate core.
| Reaction | Reagents | Conditions | Product |
| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | 2-Methyl-5-sulfinobenzoic acid |
| Alkaline Hydrolysis | NaOH solution, then H₃O⁺ | 1. Heat (reflux)2. Acidification | 2-Methyl-5-sulfinobenzoic acid |
The reduction of the nitrile group to a primary amine (–CH₂NH₂) is a valuable synthetic route for introducing a basic, nucleophilic center. This transformation can be accomplished using various reducing agents, from catalytic hydrogenation to metal hydrides. wikipedia.org
Catalytic hydrogenation is a widely used industrial method, often employing catalysts like Raney nickel, platinum dioxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org
For laboratory-scale synthesis, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are highly effective. These reagents readily convert nitriles to primary amines in good yields. The presence of electron-withdrawing groups on the aromatic ring, such as the cyano and sulfinate groups in the target molecule, generally facilitates the reduction. nih.govorganic-chemistry.org Milder, more selective reagents like diisopropylaminoborane (B2863991) have also been shown to be effective, particularly for substrates with multiple functional groups. nih.govorganic-chemistry.org
| Method | Reagents | Conditions | Product |
| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | Elevated pressure and temperature | Sodium 5-(aminomethyl)-2-methylbenzene-1-sulfinate |
| Metal Hydride Reduction | 1. LiAlH₄ in THF/ether2. H₂O workup | Reflux, inert atmosphere | Sodium 5-(aminomethyl)-2-methylbenzene-1-sulfinate |
| Borane Reduction | B₂H₆ in THF | Room temperature or gentle heating | Sodium 5-(aminomethyl)-2-methylbenzene-1-sulfinate |
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or participate in other cycloaddition reactions to construct five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry.
A prominent example is the [3+2] cycloaddition reaction. While benzonitrile (B105546) itself can react with various 1,3-dipoles, a common strategy involves converting the nitrile to a more reactive species like a benzonitrile oxide. Benzonitrile oxides, when reacted with dipolarophiles like alkenes or alkynes, form isoxazolines or isoxazoles, respectively. mdpi.com Another key reaction is the formation of tetrazoles through the reaction of the nitrile with an azide (B81097), typically sodium azide (NaN₃), often in the presence of an ammonium salt or a Lewis acid catalyst. This reaction provides a direct route to a highly functionalized tetrazole ring.
Furthermore, benzonitrile N-sulfides can undergo 1,3-dipolar cycloadditions, offering another pathway to sulfur-containing heterocycles. acs.org These reactions significantly increase the molecular complexity and provide access to novel chemical entities based on the 5-cyano-2-methylbenzene-1-sulfinate core.
| Reaction Type | Reagents | Product Class |
| Tetrazole Formation | Sodium azide (NaN₃), NH₄Cl or ZnCl₂ | Tetrazoles |
| [3+2] Cycloaddition | (via Benzonitrile Oxide) + Alkenes | Isoxazolines |
| [3+2] Cycloaddition | (via Benzonitrile Oxide) + Alkynes | Isoxazoles |
Reactions Involving the Methyl Group
The methyl group attached to the benzene (B151609) ring is another key site for functionalization. Although typically less reactive than the cyano group, its benzylic position allows for specific transformations such as oxidation and substitution reactions.
The methyl group can be oxidized to various higher oxidation states, including an aldehyde (–CHO), a carboxylic acid (–COOH), or a hydroxymethyl group (–CH₂OH). The outcome depends on the choice of oxidizing agent and the reaction conditions.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. ncert.nic.in However, a significant challenge in this reaction is chemoselectivity. The sodium sulfinate group (–SO₂Na) is also readily oxidized to the corresponding sodium sulfonate (–SO₃Na) under these harsh conditions. Achieving selective oxidation of the methyl group without affecting the sulfinate would require careful selection of milder, more specific reagents or a protection-deprotection strategy for the sulfinate group.
A more controlled oxidation to the aldehyde can be achieved through the Etard reaction, which uses chromyl chloride (CrO₂Cl₂) in a non-polar solvent. ncert.nic.inbyjus.com This method forms a chromium complex that can be hydrolyzed to yield the aldehyde, preventing over-oxidation to the carboxylic acid.
| Desired Product | Reagents | Conditions | Key Challenge |
| Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Heat | Oxidation of the sulfinate group to a sulfonate |
| Aldehyde | Chromyl chloride (CrO₂Cl₂) | CCl₄ or CS₂, low temperature | Handling of toxic and moisture-sensitive reagents |
The benzylic C-H bonds of the methyl group are susceptible to radical reactions, providing a powerful entry point for a wide range of functionalizations. researchgate.net The most common approach is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light. This reaction selectively introduces a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group (–CH₂Br).
The resulting benzyl (B1604629) bromide is a highly versatile intermediate. As a potent electrophile, it can readily undergo nucleophilic substitution reactions (Sₙ2) with a wide variety of nucleophiles. This allows for the introduction of numerous functional groups, including:
Hydroxide (OH⁻) to form a benzyl alcohol.
Alkoxides (RO⁻) to form benzyl ethers.
Cyanide (CN⁻) to form a phenylacetonitrile (B145931) derivative.
Amines (RNH₂) to form benzylamines.
This two-step sequence of benzylic bromination followed by nucleophilic substitution is a robust and high-yielding strategy for elaborating the structure of this compound. nih.gov
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, BPO) | Sodium 5-cyano-2-(bromomethyl)benzene-1-sulfinate |
| 2A | Nucleophilic Substitution | NaOH (aq) | Sodium 5-cyano-2-(hydroxymethyl)benzene-1-sulfinate |
| 2B | Nucleophilic Substitution | NaOR (Sodium alkoxide) | Sodium 5-cyano-2-((alkoxy)methyl)benzene-1-sulfinate |
| 2C | Nucleophilic Substitution | R₂NH (Secondary amine) | Sodium 5-cyano-2-(((dialkyl)amino)methyl)benzene-1-sulfinate |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The reactivity of the benzene ring in this compound towards aromatic substitution reactions is governed by the electronic effects of its three substituents: the methyl group (-CH3), the sodium sulfinate group (-SO2Na), and the cyano group (-CN). These groups influence both the rate of reaction and the position of the incoming substituent.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking an electrophile. The existing substituents modulate the nucleophilicity of the ring and direct the incoming electrophile to specific positions.
The directing effects of the substituents are as follows:
Methyl group (-CH3): This is an activating group, meaning it increases the rate of EAS compared to benzene. It donates electron density to the ring through an inductive effect and hyperconjugation. It is an ortho, para-director.
Cyano group (-CN): This is a strongly deactivating group, decreasing the reaction rate. It withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director. wikipedia.org
Sodium sulfinate group (-SO2Na): The sulfinate group is analogous to the sulfonate group (-SO3Na), which is a deactivating, meta-directing group due to its electron-withdrawing nature. stackexchange.com The sulfur atom, bonded to two electronegative oxygen atoms, withdraws electron density from the ring inductively.
The positions on the benzene ring are numbered starting from the carbon bearing the sulfinate group as C1, the methyl group at C2, and the cyano group at C5. The available positions for electrophilic attack are C3, C4, and C6.
| Position | Influence of -CH3 (at C2) | Influence of -SO2Na (at C1) | Influence of -CN (at C5) | Overall Likelihood of Substitution |
|---|---|---|---|---|
| C3 | Activating (ortho) | Deactivating (meta-directing) | Deactivating (meta-directing) | Most Favorable |
| C4 | (meta) | Deactivating (ortho to deactivating group) | (ortho to deactivating group) | Least Favorable |
| C6 | Activating (para) | (ortho to deactivating group) | Deactivating (ortho to deactivating group) | Less Favorable |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negative charge of the intermediate (a Meisenheimer complex). wikipedia.org
The benzene ring of this compound possesses two electron-withdrawing groups, the cyano and sulfinate groups, which make the ring electron-deficient and thus susceptible to nucleophilic attack. However, a viable SNA reaction typically requires a good leaving group, such as a halide, to be present on the ring. The parent compound does not have such a leaving group.
If a derivative of this compound were prepared with a leaving group (e.g., a halogen) at one of the ring positions, SNA could be possible. The electron-withdrawing groups would activate the ring for this reaction, particularly if the leaving group is positioned ortho or para to them. libretexts.org For instance, if a chloro or bromo substituent were at the C6 position, it would be ortho to the cyano group, making it a potential site for nucleophilic displacement.
Synthesis of Heterocyclic Systems Incorporating the 5-cyano-2-methylbenzene Scaffold
The 5-cyano-2-methylbenzene scaffold, present in this compound, is a valuable precursor for the synthesis of various heterocyclic systems. The cyano group is a versatile functional group that can participate in a wide range of cyclization reactions.
Synthesis of Quinazolines
Quinazolines and their derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.net One common synthetic route to quinazolines involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. mdpi.com Starting from this compound, a multi-step synthesis could be envisioned. First, a nitro group could be introduced onto the benzene ring, likely at the C6 position through electrophilic nitration. Subsequent reduction of the nitro group would yield an amino group, resulting in a 2-amino-4-methyl-5-substituted benzonitrile derivative. This intermediate could then undergo cyclization with various reagents, such as nitriles or aldehydes, to form the quinazoline (B50416) ring system. nih.gov
Synthesis of Thiazoles
Thiazole (B1198619) rings are another important heterocyclic motif found in many biologically active compounds. nih.gov The synthesis of thiazoles often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch thiazole synthesis). nih.gov The cyano group of the 5-cyano-2-methylbenzene scaffold can be converted into a thioamide group. For example, treatment of the nitrile with hydrogen sulfide (B99878) or Lawesson's reagent would yield the corresponding thioamide. This thioamide derivative could then be reacted with various α-bromoketones or α-bromoesters to construct the thiazole ring. researchgate.net
Synthesis of Pyridopyrimidines
Pyridopyrimidines are fused heterocyclic systems containing both pyridine (B92270) and pyrimidine (B1678525) rings, and they exhibit a range of pharmacological properties. rjptonline.org The synthesis of pyridopyrimidines can be achieved from precursors containing a cyano group. For instance, a 2-aminonicotinonitrile derivative can be a key intermediate. While the direct conversion of the 5-cyano-2-methylbenzene scaffold to a pyridopyrimidine is complex, functional group manipulations could lead to suitable precursors. For example, if an amino group is introduced at the C6 position, the resulting 2-amino-4-methylbenzonitrile (B1273660) derivative could potentially undergo reactions with dicarbonyl compounds or their equivalents to form a fused pyridine ring, which could then be further elaborated into a pyridopyrimidine system. nih.gov
| Heterocyclic System | Key Intermediate | General Synthetic Strategy |
|---|---|---|
| Quinazoline | 2-Amino-4-methyl-5-substituted benzonitrile | Nitration of the benzene ring, followed by reduction and cyclization with nitriles or aldehydes. mdpi.comnih.gov |
| Thiazole | 5-Thioamido-2-methylbenzenesulfinate | Conversion of the cyano group to a thioamide, followed by Hantzsch reaction with an α-halocarbonyl compound. nih.govresearchgate.net |
| Pyridopyrimidine | Functionalized 2-aminobenzonitrile derivative | Introduction of an amino group and subsequent cyclization reactions to build the fused pyridine and pyrimidine rings. rjptonline.orgnih.gov |
Future Directions and Emerging Research Areas
Sustainable and Green Chemistry Approaches in Sulfinate Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis and application of aryl sulfinates are no exception. Research is actively pursuing methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials.
One promising green approach is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants, often with minimal or no solvent. A mechanochemical-assisted method has been reported for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates. rsc.org This technique, using potassium iodide as an activator under water-assisted grinding conditions, eliminates the need for metal catalysts, bases, oxidants, and organic solvents, showcasing high atom economy and a low E-factor (Environmental factor). rsc.org
Furthermore, the development of synthetic routes using eco-friendly reagents and catalysts is a key objective. Researchers have explored the use of thiourea (B124793) dioxide as a sustainable sulfur dioxide surrogate for the one-step synthesis of sulfonic acids from halides, a process in which sulfinate intermediates are involved. rsc.org The use of air as a green oxidant in these transformations further enhances their sustainability. rsc.org The synthesis of surfactants like sodium lignosulfonate from biomass waste using microwave-assisted organic synthesis (MAOS) also highlights the push towards greener processes in related sulfur chemistry. researchgate.net
Development of Novel Catalytic Systems for Sulfinate Reactions
While traditional cross-coupling reactions often rely on palladium, research is expanding to include more abundant and cost-effective transition metals like copper and nickel. These metals offer unique reactivity and can catalyze transformations that are challenging for palladium.
Recent advancements have demonstrated efficient cross-coupling of aryl bromides with sodium sulfinates using a dual catalytic system of nickel and an organoboron photocatalyst under visible light, providing a greener alternative to precious metal catalysts like iridium or ruthenium. mdpi.com Copper-based systems are also gaining prominence. For instance, a biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) has been successfully used for the sulfonylation of aniline (B41778) derivatives with sodium sulfinates at room temperature. mdpi.com This catalyst is recyclable, adding to the sustainability of the process. mdpi.com
Another innovative strategy involves the use of "latent" or "masked" sulfinate reagents. These are more stable precursors, such as β-nitrile or β-ester sulfones, that generate the reactive sulfinate salt in situ under specific reaction conditions. nih.govacs.org This approach overcomes challenges related to the stability and solubility of sulfinate salts and allows for their use in multi-step syntheses where the free sulfinate would not be tolerated. nih.gov Palladium-catalyzed desulfinative cross-coupling using these latent reagents has proven effective for constructing challenging heteroaryl-aryl linkages. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Nickel / Organoboron Photocatalyst | Cross-coupling of Aryl Bromides | Uses visible light; avoids precious metals (Ir, Ru); greener approach. | mdpi.com |
| Biomass-Derived Heterogeneous Copper | C-H Sulfonylation of Anilines | Recyclable catalyst; operates at room temperature; sustainable. | mdpi.com |
| Palladium / Latent Sulfinate Reagents | Desulfinative Cross-coupling | Overcomes stability/solubility issues; enables multi-step synthesis. | nih.gov |
| Copper / Potassium Sulfite (B76179) | Chan–Lam-Type C–S Coupling | Enables deoxygenative coupling to form thioethers instead of sulfones. | acs.orgpolyu.edu.hk |
Exploration of Photoredox and Electrochemistry in Sulfinate Transformations
Photoredox and electrochemical methods represent a paradigm shift in chemical synthesis, offering pathways to generate highly reactive intermediates under exceptionally mild conditions. Aryl sulfinates are excellent precursors for sulfonyl radicals via single-electron transfer (SET), which can then participate in a wide array of chemical transformations. researchgate.net
Visible-light photoredox catalysis has been successfully employed to couple aryl sulfinates with various partners. acs.orgcam.ac.uk For example, iridium-based photocatalysts can activate sulfinate salts to generate sulfonyl radicals, which are then trapped by electron-deficient olefins to form sulfones in high yields. cam.ac.ukorganic-chemistry.org This methodology exhibits high functional group tolerance. cam.ac.uk The combination of photoredox catalysis with other transition metals, such as nickel, has enabled the cross-coupling of sulfinates with aryl iodides at room temperature, a reaction that traditionally requires higher temperatures. acs.org
Electrochemistry offers a reagent-free method for oxidation or reduction, making it an inherently green technology. The electrochemical transformation of sulfinate salts is a rapidly growing field, providing access to sulfones and sulfonamides. researchgate.netrsc.org These methods avoid the use of chemical oxidants and often proceed with high efficiency and selectivity. The synthesis of sulfonamides can be achieved through the electrochemical oxidative amination of sodium sulfinates, using ammonium (B1175870) iodide as a redox mediator. researchgate.net The continued exploration of both photoredox and electrochemical strategies is expected to unlock novel reactivity patterns for sulfinates. princeton.edudomainex.co.uk
Applications in Materials Science (e.g., functional polymers, advanced materials precursors)
The sulfone group, readily formed from sulfinate precursors, is a key structural motif in various high-performance materials. mdpi.commdpi.com The inherent properties of the sulfonyl group—such as thermal stability, chemical resistance, and specific electronic characteristics—make it a valuable component in functional polymers and advanced materials.
Future research will likely focus on the direct use of sulfinate-containing monomers, or their sulfone derivatives, in polymerization reactions. These could lead to the development of novel polysulfones or other functional polymers with tailored properties for applications in electronics, membranes for separation processes, or advanced composites. The reactivity of the sulfinate group itself could be harnessed for polymer modification or for creating cross-linked materials. Given that sulfone compounds have diverse applications in materials science, the development of more efficient synthetic routes from sulfinates is a critical enabling step for this field. mdpi.com
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of automated synthesis platforms, particularly flow chemistry and high-throughput experimentation (HTE), is revolutionizing how chemical reactions are discovered, optimized, and scaled up. purdue.edu These technologies are particularly well-suited for exploring the vast reaction space of sulfinate chemistry.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yields and selectivity. purdue.edursc.orgfigshare.com This is especially relevant for highly exothermic or fast reactions that can be challenging to control in traditional batch reactors. rsc.org Continuous-flow processes for sulfonation and sulfone synthesis are already being developed. figshare.comgoogle.com
High-throughput experimentation (HTE) allows for the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents) in parallel, dramatically accelerating the optimization process. rsc.orgresearchgate.netmorressier.com By combining HTE for initial screening with flow chemistry for rapid optimization and scale-up, researchers can significantly shorten the development timeline for new sulfinate-based transformations. purdue.eduyoutube.com This synergy allows for efficient exploration of novel catalytic systems and reaction conditions, unlocking the full potential of reagents like Sodium 5-cyano-2-methylbenzene-1-sulfinate for drug discovery and materials development. morressier.comyoutube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
